molecular formula C10H20N2O2 B1443195 tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate CAS No. 1247174-47-5

tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate

Cat. No. B1443195
CAS RN: 1247174-47-5
M. Wt: 200.28 g/mol
InChI Key: VTPMKZZRRCKGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate” is a chemical compound with the molecular formula C7H16N2O2 . It is used for research purposes and is not intended for diagnostic or therapeutic use .


Synthesis Analysis

While specific synthesis methods for “tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate” were not found, a related compound, tert-butyl 2-aminoethylcarbamate, has been synthesized by adding benzaldehyde to a solution of tert-butyl 2-aminoethylcarbamate in methanol.


Molecular Structure Analysis

The molecular structure of “tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate” consists of a carbamate group (CONH2) attached to a tert-butyl group and a 2-aminoethyl group .


Physical And Chemical Properties Analysis

“tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate” is a liquid at 20°C with a specific gravity of 1.01 . It has a boiling point of 72-80°C at 0.1 mmHg . The compound has a refractive index of 1.458 .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins. It can be used to modify proteins or peptides before mass spectrometry analysis. The tert-butyl group serves as a protecting group that can be removed under mild acidic conditions, allowing for the study of protein structure and function .

Drug Development

In drug development, this compound can act as an intermediate. Its structure is useful for creating more complex molecules that may have pharmaceutical applications. The cyclopropyl group, in particular, is often found in drugs due to its lipophilicity, which helps in crossing cell membranes .

Organic Synthesis

As a reagent in organic synthesis, tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate can be used to introduce the tert-butyl carbamate protecting group. This is particularly useful in the synthesis of cyclic and acyclic amines, where the protection of the amino group is necessary .

Material Science

In material science, this compound can be used to synthesize polymers with specific properties. The aminoethyl group can react with carboxylic acids or their derivatives to form amide bonds, leading to polymers with potential applications in biodegradable materials .

Agricultural Chemistry

This compound may find applications in agricultural chemistry as a building block for the synthesis of crop protection agents. The presence of the aminoethyl and cyclopropyl groups can be leveraged to create compounds that interact with specific biological targets in pests .

Bioconjugation Techniques

In bioconjugation, tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate can be used to link biomolecules to other entities, such as fluorescent dyes or drugs. This is useful in creating targeted therapies and diagnostics .

Nanotechnology

The compound’s functional groups make it suitable for modifying the surface of nanoparticles. This modification can improve the solubility, stability, and targeting capabilities of nanoparticles used in drug delivery systems .

Chemical Biology

In chemical biology, researchers can use this compound to study protein-protein interactions. The tert-butyl group can protect the aminoethyl moiety during the synthesis of probes or markers, which can then be used to label proteins of interest .

Mechanism of Action

The mechanism of action for “tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate” is not specified in the search results. As a research chemical, its effects would depend on the context of its use .

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, not breathing in dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(7-6-11)8-4-5-8/h8H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPMKZZRRCKGMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCN)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate

CAS RN

1247174-47-5
Record name tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate
Reactant of Route 6
tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.